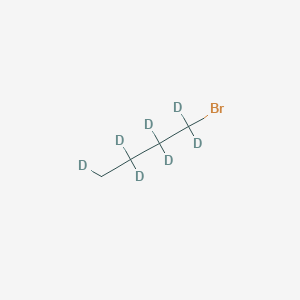

1-Bromobutane-2,2,3,3,4,4,4-d7

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

“1-Bromobutane-2,2,3,3,4,4,4-d7” is a variant of 1-Bromobutane where seven of the hydrogen atoms are replaced by deuterium. It is primarily used for research purposes .

Synthesis Analysis

The synthesis of 1-Bromobutane involves a bimolecular nucleophilic substitution reaction (Sn2). The reaction occurs between butan-1-ol (primary alcohol) with sodium bromide solution and an excess of concentrated sulfuric acid .Molecular Structure Analysis

The molecular formula of 1-Bromobutane is CHBr . The molecular weight is 137.018 Da . The structure of 1-Bromobutane can be viewed using Java or Javascript .Chemical Reactions Analysis

As a primary haloalkane, 1-Bromobutane is prone to S N 2 type reactions . It is commonly used as an alkylating agent . When combined with magnesium metal in dry ether, it gives the corresponding Grignard reagent .Physical and Chemical Properties Analysis

1-Bromobutane is a colorless liquid . It has a relative density of 1.276~279 (20 ℃), a melting point of -112.4 ℃, and a boiling point of 101.6 °C . It is insoluble in water but soluble in alcohol and ether .科学的研究の応用

Separation and Selectivity in Haloalkane Isomers

1-Bromobutane is involved in studies exploring the separation of haloalkane isomers. Wu et al. (2022) discovered a solid supramolecular adsorption material that can separate 1-bromobutane from its isomers with high selectivity, a significant contribution to both fundamental research and industrial applications (Wu et al., 2022).

Microwave Spectroscopy and Molecular Structure

The rotational spectrum of 1-bromobutane has been measured, with studies focusing on different isotopic species. Kim et al. (2016) used chirped-pulse Fourier transform microwave spectrometry to measure the spectrum, revealing insights into the molecular structure of 1-bromobutane (Kim et al., 2016).

Surface Behavior in Mixtures

Research on the surface behavior of 1-bromobutane in mixtures with isomeric butanols was conducted by Giner et al. (2005). They measured surface tensions and calculated surface tension deviations, providing valuable data for thermodynamic studies (Giner et al., 2005).

Radiation Damage Studies

1-Bromobutane has been used in radiation damage studies. Bonin et al. (1971) explored the effects of gamma irradiation on crystalline 1-bromobutane using ESR spectroscopy. This research helps understand radiation-induced changes in molecular structures (Bonin et al., 1971).

Density Measurements and Thermodynamics

The density of 1-bromobutane and its temperature dependency were studied by Bolotnikov et al. (2007), providing essential data for understanding its thermodynamic properties (Bolotnikov et al., 2007).

Mass Spectrometry Analysis

McFADDEN et al. (1962) conducted mass spectrometry on deuterated bromobutanes, including 1-bromobutane, to compare the cracking patterns with undeuterated versions, contributing to the understanding of molecular fragmentation processes (McFADDEN et al., 1962).

Ionic Liquid Precursors

1-Bromobutane's role in the synthesis of ionic liquids was explored by Paulechka et al. (2011), who studied its heat capacity and fusion parameters, contributing to the field of ionic liquid precursors (Paulechka et al., 2011).

作用機序

Target of Action

It is known that brominated compounds like this one are often used as alkylating agents . Alkylating agents are capable of introducing an alkyl group into other substances, which can significantly alter their properties and behaviors.

Mode of Action

As a primary haloalkane, 1-bromo-1,1,2,2,3,3,4-heptadeuteriobutane is prone to S N 2 type reactions . In these reactions, it can act as an alkylating agent, introducing a butyl group into other substances . When combined with magnesium metal in dry ether, it gives the corresponding Grignard reagent . Such reagents are used to attach butyl groups to various substrates .

Biochemical Pathways

It is known that alkylating agents like this compound can significantly alter the properties and behaviors of other substances by introducing an alkyl group into them .

Pharmacokinetics

It is known that brominated compounds like this one are often used in organic synthesis , suggesting that they may have significant bioavailability.

Result of Action

As an alkylating agent, it can introduce a butyl group into other substances, significantly altering their properties and behaviors .

Action Environment

It is known that the compound is stable if stored under recommended conditions .

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Bromobutane-2,2,3,3,4,4,4-d7 involves the conversion of 1-Butanol-2,2,3,3,4,4,4-d7 to 1-Bromobutane-2,2,3,3,4,4,4-d7 through a substitution reaction with hydrobromic acid.", "Starting Materials": [ "1-Butanol-2,2,3,3,4,4,4-d7", "Hydrobromic acid (HBr)", "Sodium bromide (NaBr)", "Concentrated sulfuric acid (H2SO4)", "Sodium bicarbonate (NaHCO3)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Add 1-Butanol-2,2,3,3,4,4,4-d7 (10 mL) and concentrated sulfuric acid (10 mL) to a round-bottom flask and stir for 10 minutes at room temperature.", "Step 2: Slowly add hydrobromic acid (10 mL) to the reaction mixture while stirring vigorously. The reaction mixture will become warm and a white precipitate of sodium sulfate will form.", "Step 3: Add sodium bicarbonate (10 g) to the reaction mixture to neutralize the excess acid. Stir for 5 minutes.", "Step 4: Add sodium bromide (10 g) to the reaction mixture and stir for 10 minutes.", "Step 5: Add anhydrous magnesium sulfate (10 g) to the reaction mixture to remove any remaining water. Stir for 10 minutes.", "Step 6: Filter the reaction mixture through a Buchner funnel to remove the magnesium sulfate and any other solids.", "Step 7: Distill the filtrate under reduced pressure to obtain 1-Bromobutane-2,2,3,3,4,4,4-d7 as a colorless liquid." ] } | |

CAS番号 |

223487-53-4 |

分子式 |

C4H9Br |

分子量 |

144.06 g/mol |

IUPAC名 |

4-bromo-1,1,1,2,2,3,3-heptadeuteriobutane |

InChI |

InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i1D3,2D2,3D2 |

InChIキー |

MPPPKRYCTPRNTB-NCKGIQLSSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CBr |

SMILES |

CCCCBr |

正規SMILES |

CCCCBr |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。